

# The Discovery and Chemical Synthesis of Ancriviroc: A Technical Guide

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## Compound of Interest

Compound Name: Ancriviroc

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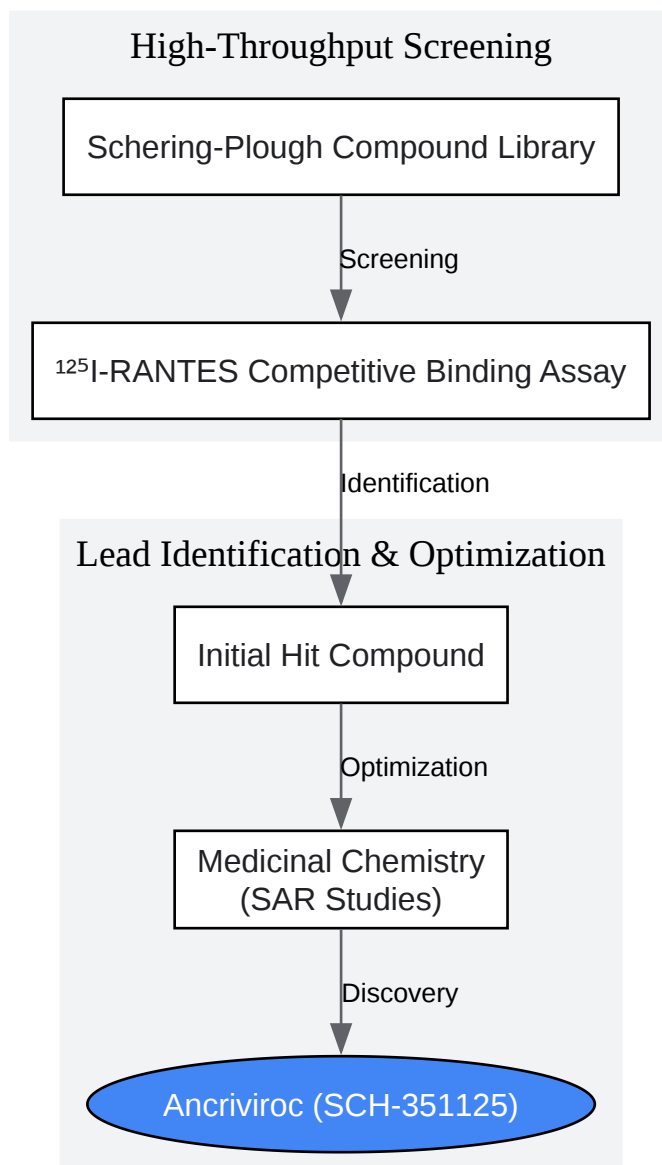
**Ancriviroc** (formerly known as SCH-C or SCH-351125) is a potent and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] As a key co-receptor for the entry of the most common strains of HIV-1 into host immune cells, CCR5 has been a prime target for the development of novel antiretroviral therapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of **Ancriviroc**, intended for researchers, scientists, and professionals in the field of drug development.

## Discovery of Ancriviroc

The discovery of **Ancriviroc** by scientists at Schering-Plough was the result of a systematic high-throughput screening (HTS) campaign aimed at identifying non-peptide antagonists of the CCR5 receptor.[2] The primary assay utilized was a competitive radioligand binding assay employing membranes from cells expressing the human CCR5 receptor and <sup>125</sup>I-labeled RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), a natural chemokine ligand for CCR5.[2]

This screening effort led to the identification of an initial hit compound which, although demonstrating affinity for the CCR5 receptor, also exhibited undesirable off-target effects and a suboptimal pharmacokinetic profile.[2] Subsequent medicinal chemistry efforts focused on optimizing this lead scaffold, leading to the synthesis of the oximino-piperidino-piperidine amide series of compounds.[2] Structure-activity relationship (SAR) studies within this series

culminated in the identification of **Ancriviroc**, a compound with potent anti-HIV-1 activity, high specificity for the CCR5 receptor, and favorable oral bioavailability.[2][4]



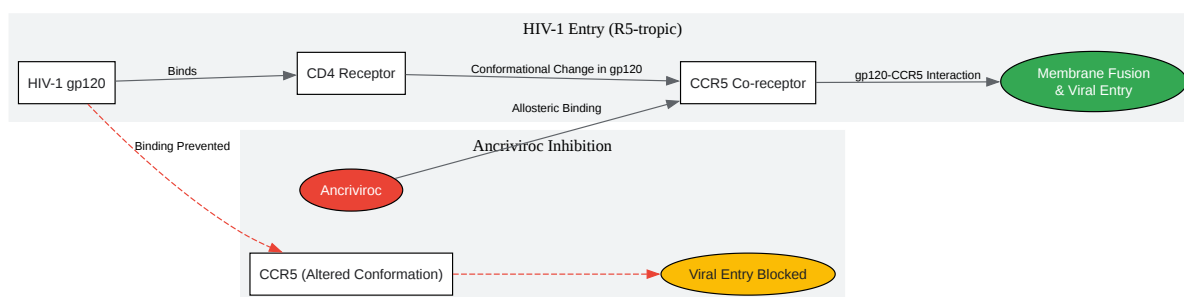
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### **Ancriviroc** Discovery Workflow

## Mechanism of Action

**Ancriviroc** exerts its antiviral effect by acting as a specific, non-competitive allosteric antagonist of the CCR5 receptor.[1][5] Unlike the natural chemokine ligands that bind to the

extracellular domains of CCR5, **Ancriviroc** binds to a hydrophobic pocket located within the transmembrane helices of the receptor.[6][7] This binding event induces a conformational change in the extracellular loops of CCR5, which are critical for the interaction with the HIV-1 envelope glycoprotein gp120.[6][7] Consequently, the gp120 protein of R5-tropic HIV-1 strains is unable to bind effectively to the **Ancriviroc**-bound CCR5, thereby preventing the fusion of the viral and cellular membranes and blocking viral entry into the host cell.[4] Importantly, **Ancriviroc** does not inhibit the replication of CXCR4-tropic (X4-tropic) HIV-1 strains, which utilize the CXCR4 co-receptor for cellular entry.[4]



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### **Ancriviroc** Mechanism of Action

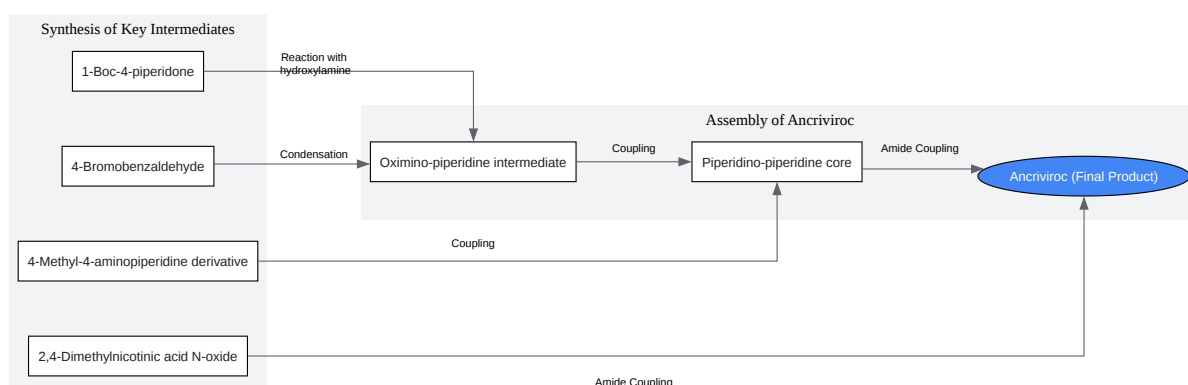
## Quantitative Antiviral Activity

The antiviral activity of **Ancriviroc** has been evaluated in various in vitro assays against a range of HIV-1 isolates. The 50% inhibitory concentration (IC<sub>50</sub>) values demonstrate its potent activity against CCR5-tropic viruses.

HIV-1 Isolate	Cell Type	IC <sub>50</sub> (nM)	Reference
Ba-L	PBMC	1.3	[4]
JR-FL	PBMC	0.9	[4]
ADA	PBMC	2.1	[4]
Various R5 Primary Isolates	PBMC	0.4 - 9.0	[4]

## Chemical Synthesis Process

The chemical synthesis of **Ancriviroc** is a multi-step process that involves the construction of the core oximino-piperidino-piperidine amide structure. The following is a representative synthetic scheme based on published literature for this class of compounds.[2]



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### ***Ancriviroc** Synthetic Scheme*

## Experimental Protocols

### 1. General Procedure for the Synthesis of Oximino-Piperidino-Piperidine Amides (**Ancriviroc** Analogs)

A detailed, step-by-step synthesis for **Ancriviroc** itself is proprietary. However, the following general procedure is based on the synthesis of closely related analogs as described in the scientific literature.<sup>[2]</sup>

- **Step 1: Synthesis of the Oximino-piperidine Intermediate:** 1-Boc-4-piperidone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime. The resulting oxime is then reacted with an appropriate alkylating agent (e.g., ethyl iodide) to yield the ethoxyimino derivative.
- **Step 2: Synthesis of the Piperidino-piperidine Core:** The Boc protecting group of the oximino-piperidine intermediate is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting piperidine is then coupled with a suitable 4-substituted-4-aminopiperidine derivative.
- **Step 3: Coupling with 4-Bromobenzaldehyde:** The piperidino-piperidine core is then subjected to a reductive amination with 4-bromobenzaldehyde to introduce the p-bromophenyl group.
- **Step 4: Final Amide Coupling and N-Oxidation:** The secondary amine of the piperidino-piperidine moiety is acylated with 2,4-dimethylnicotinic acid. The final step involves the oxidation of the pyridine nitrogen to the corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to yield **Ancriviroc**.

### 2. Representative <sup>125</sup>I-RANTES Competitive Binding Assay Protocol

This protocol is a representative example of the type of assay used in the discovery of **Ancriviroc**.<sup>[8][9][10]</sup>

- **Materials:**

- Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
- $^{125}\text{I}$ -labeled RANTES (radioligand).
- Unlabeled RANTES (for determining non-specific binding).
- Test compounds (e.g., **Ancriviroc**).
- Binding buffer (e.g., 50 mM HEPES, 1 mM  $\text{CaCl}_2$ , 5 mM  $\text{MgCl}_2$ , 0.5% BSA, pH 7.4).
- 96-well filter plates.
- Scintillation counter.
- Procedure:
  - To each well of a 96-well filter plate, add a mixture of cell membranes,  $^{125}\text{I}$ -RANTES, and either binding buffer (for total binding), excess unlabeled RANTES (for non-specific binding), or the test compound at various concentrations.
  - Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
  - Wash the plates with ice-cold binding buffer to remove unbound radioligand.
  - Dry the filter plates and determine the amount of bound radioactivity in each well using a scintillation counter.
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Determine the concentration of the test compound that inhibits 50% of the specific binding of  $^{125}\text{I}$ -RANTES ( $\text{IC}_{50}$ ) by non-linear regression analysis of the competition binding data.

## Structure-Activity Relationship (SAR)

The development of **Ancriviroc** was guided by extensive SAR studies on the oximino-piperidino-piperidine amide scaffold. Key findings from these studies include:[2]

- **p-Bromophenyl Group:** The presence of a halogen, particularly bromine, at the para position of the phenyl ring was found to be optimal for potent CCR5 antagonism.
- **Ethoxyimino Moiety:** Small alkyl substitutions on the oxime ether, such as the ethoxy group in **Ancriviroc**, were shown to be favorable for activity.
- **Piperidino-piperidine Core:** The specific substitution pattern and stereochemistry of the central bipiperidine core are crucial for high-affinity binding to the CCR5 receptor.
- **2,4-Dimethylnicotinamide N-oxide:** The N-oxide of the 2,4-dimethylnicotinamide moiety was identified as a key feature that enhances oral bioavailability and overall potency.

## Conclusion

**Ancriviroc** is a significant example of a successful drug discovery campaign targeting a host cellular factor for antiviral therapy. Its discovery through high-throughput screening and subsequent lead optimization, coupled with a deep understanding of its allosteric mechanism of action, has provided a valuable therapeutic candidate for the treatment of HIV-1 infection. The complex multi-step chemical synthesis of **Ancriviroc** highlights the challenges and ingenuity involved in the development of novel small-molecule drugs. Further research and clinical development of **Ancriviroc** and related CCR5 antagonists continue to be important areas of investigation in the fight against HIV/AIDS.

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